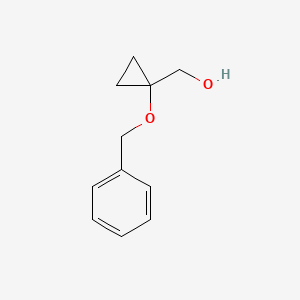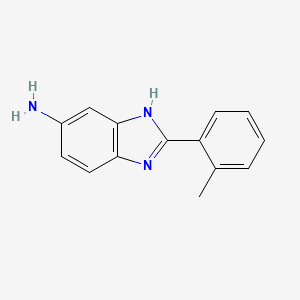
2-(2-Methylphenyl)-5-aminobenzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methylphenyl)-5-aminobenzimidazole is a heterocyclic aromatic organic compound It is a derivative of benzimidazole, where the 2-position of the benzimidazole ring is substituted with a 2-methylphenyl group and the 5-position is substituted with an amino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylphenyl)-5-aminobenzimidazole can be achieved through several methods. One common approach involves the condensation of o-phenylenediamine with 2-methylbenzaldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid and is carried out at elevated temperatures.
Another method involves the use of electrochemical oxidation. In this approach, semicarbazone is oxidized at a platinum electrode in the presence of lithium perchlorate as a supporting electrolyte. The reaction is carried out in acetonitrile, and the resulting product is characterized by elemental analyses, IR, and NMR spectral data .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and environmental considerations. Electrochemical methods are often preferred due to their eco-friendly nature and higher selectivity.
化学反応の分析
Types of Reactions
2-(2-Methylphenyl)-5-aminobenzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
科学的研究の応用
2-(2-Methylphenyl)-5-aminobenzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: Due to its biological activity, it is being explored for use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other materials.
作用機序
The mechanism of action of 2-(2-Methylphenyl)-5-aminobenzimidazole involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to inhibition or activation of various biochemical processes. For example, its anticancer activity is believed to be due to its ability to interfere with DNA synthesis and induce apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
2-Amino-5-(2-methylphenyl)-1,3,4-oxadiazole: This compound is structurally similar but contains an oxadiazole ring instead of a benzimidazole ring.
Pyrimido[1,2-a]benzimidazoles: These compounds have a fused pyrimidine and benzimidazole ring system and exhibit different pharmacological properties.
Uniqueness
2-(2-Methylphenyl)-5-aminobenzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-(2-methylphenyl)-3H-benzimidazol-5-amine |
InChI |
InChI=1S/C14H13N3/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15)8-13(12)17-14/h2-8H,15H2,1H3,(H,16,17) |
InChIキー |
PXUIBZXYUBRHFC-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



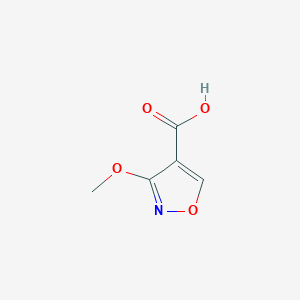

![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3,3-dimethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13928563.png)

![[(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-3,4-bis(2-methoxyethoxy)oxolan-2-yl]methanol](/img/structure/B13928574.png)
![1-(2,3-dihydro-2,2-dimethyl-1,4-dioxino[2,3-b]pyridin-7-yl)Ethanone](/img/structure/B13928581.png)
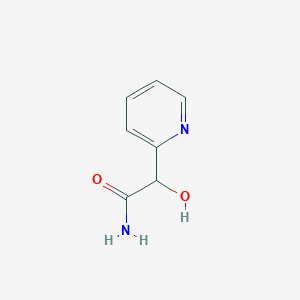
![Methyl 5-[bis(phenylmethoxy)phosphinyl]-1H-indole-2-carboxylate](/img/structure/B13928585.png)
![3,3'-Bis(9H-pyrido[2,3-b]indol-9-yl)-1,1'-biphenyl](/img/structure/B13928596.png)

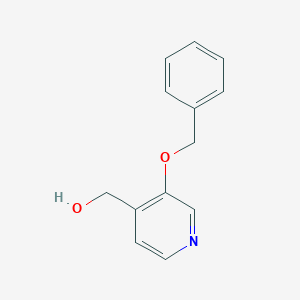
![2,7-Diazaspiro[4.5]decane-1,3-dione, 7-methyl-](/img/structure/B13928621.png)
